![molecular formula C16H13FO3 B3041855 5'-Fluoro-2'-hydroxy-4-methoxychalcone CAS No. 391-94-6](/img/structure/B3041855.png)
5'-Fluoro-2'-hydroxy-4-methoxychalcone
Overview
Description
The compound of interest, 5'-Fluoro-2'-hydroxy-4-methoxychalcone, is a derivative of chalcone, a molecule that forms the central core for a variety of important biological compounds. Chalcones are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and analgesic properties . They are also investigated for their photochromic properties, which are the ability to reversibly change color upon exposure to light . Moreover, the presence of a fluoro group can influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves an aldol condensation reaction. For instance, novel 4′-fluoro-2′-hydroxychalcones were synthesized via aldol condensation of 4′-fluoro-2′-hydroxyacetophenone with various substituted aldehydes, followed by cyclization with hydrazine hydrate . Similarly, other related compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, were synthesized through a multi-step process involving coupling reactions and catalytic reduction . These methods demonstrate the versatility and adaptability of synthetic routes to produce fluorinated chalcone derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of chalcones and their derivatives is crucial in determining their biological activity. For example, the presence of methoxy and fluoro substituents can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets . The structural and spectral features of these compounds have been extensively studied, revealing that substituents can influence absorption spectra and molecular packing, which in turn affects their biological properties .
Chemical Reactions Analysis
Chalcones and their derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For instance, the synthesis of Schiff bases using chalcone derivatives involves the reaction with aldehydes to form compounds with potential antimicrobial activity . Additionally, the photochromic properties of chalcones are attributed to their ability to undergo photochemical conversion into different species, such as flavylium cations, under specific conditions . The reactivity of these compounds is also influenced by the presence of fluorine atoms, which can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the compound's lipophilicity, potentially affecting its cellular penetration and overall bioavailability . The presence of hydroxy and methoxy groups can lead to the formation of hydrogen bonds, which can stabilize certain tautomeric forms and influence the compound's solubility and reactivity . Furthermore, the photophysical properties, such as absorption and fluorescence, are affected by the substituents and the molecular conformation of the chalcone derivatives .
Scientific Research Applications
Tautomerism and Solvation
5'-Fluoro-2'-hydroxy-4-methoxychalcone exhibits interesting tautomeric behaviors in solution, existing as oxo tautomers with both conjugated and isolated double bonds in its ring structure. The presence of a zwitterionic structure, especially in solvents capable of specific solvation via hydrogen bonding, is a notable characteristic of this compound (Kheifets, Gindin, & Studentsov, 2006).
Synthesis of Hydroindolenones and Hydroquinolenones
This compound is used in the synthesis of hydroindolenones and hydroquinolenones, which are obtained through the oxidation of phenols. These compounds are synthesized using methods that involve methanol or pyridinium polyhydrogen fluoride, followed by an intramolecular conjugate addition (Karam, Martin, Jouannetaud, & Jacquesy, 1999).
Photochromic System
2-Hydroxy-4'-methoxychalcone, a related compound, shows potential as a photochromic system with erasable optical memory and nondestructive readout ability. Its fatigue-resistant properties make it a novel candidate for photon-mode erasable systems, suitable for at least 10 write-and-erase cycles (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).
Antibacterial Properties
Hydroxy chalcones, such as Licochalcone A, have demonstrated antibacterial properties. The bioisosteric replacement of the 4'-hydroxy group in these compounds with varying degrees of acidity leads to more potent and soluble compounds, expanding their potential applications in medicinal chemistry (Nielsen, Boesen, Larsen, Schønning, & Kromann, 2004).
Excited-State Dynamics
The excited-state properties of 4-(dimethylamino)methoxychalcones, derivatives of 2'-hydroxychalcone, have been studied in different solvents. Their photophysical parameters, such as fluorescence quantum yields and lifetimes, are strongly dependent on solvent polarity, providing insights into their potential use in photochemical and photophysical applications (Song, Kuang, Wang, Guo, Guo, Zhang, & Xia, 2018).
Analgesic and Anti-inflammatory Agents
Novel 4'-fluoro-2'-hydroxychalcone derivatives have been synthesized and evaluated as antioxidant, anti-inflammatory, and analgesic agents. Certain derivatives showed significant activities in these areas, highlighting their potential in developing new therapeutic agents (Abdellatif, Elshemy, Salama, & Omar, 2015).
Future Directions
Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This suggests that 5’-Fluoro-2’-hydroxy-4-methoxychalcone and its derivatives could be promising candidates for future drug discovery and development.
properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXGODDHKAEDJ-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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